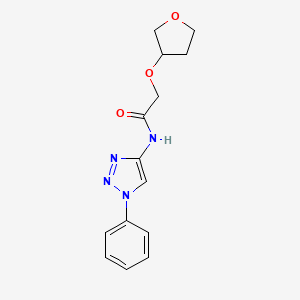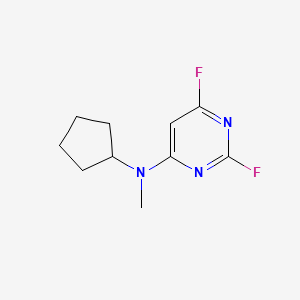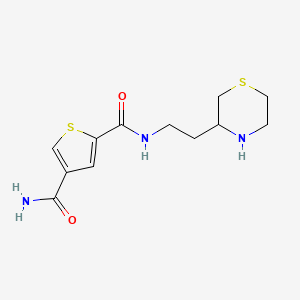
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxolane ring, a phenyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Attachment of the phenyltriazole group: This step involves the reaction of a phenyltriazole derivative with an appropriate acylating agent to form the desired amide linkage.
Final assembly: The oxolane ring is then linked to the phenyltriazole-acetamide intermediate through an etherification reaction, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The phenyltriazole moiety can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane ring and the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Lactones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane and acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenyltriazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)ethanamide: Similar structure but with an ethanamide linkage.
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)propionamide: Similar structure but with a propionamide linkage.
Uniqueness
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide is unique due to its specific combination of the oxolane ring, phenyltriazole moiety, and acetamide linkage
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)-N-(1-phenyltriazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(10-21-12-6-7-20-9-12)15-13-8-18(17-16-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYZXPQIICYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC(=O)NC2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B7359768.png)
![1-[1-(2,5-Dimethylpyrazol-3-yl)piperidin-3-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7359772.png)
![N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-2-(1H-imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B7359775.png)
![N-[[1-(2-methylpropyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7359782.png)
![methyl 3-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]carbamoylamino]benzoate](/img/structure/B7359786.png)
![1-[4-ethyl-2-methyl-5-(2-piperazin-1-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;dihydrochloride](/img/structure/B7359788.png)
![5-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B7359795.png)

![1-(1-adamantyl)-2-[(2R)-2-hydroxy-2-phenylethyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B7359819.png)
![N-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7359825.png)
![tert-butyl N-[2-[5-(2-fluoro-3-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359830.png)
![3-(1-methoxycyclopentyl)-5-(1H-pyrazolo[4,3-b]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B7359831.png)

![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)
